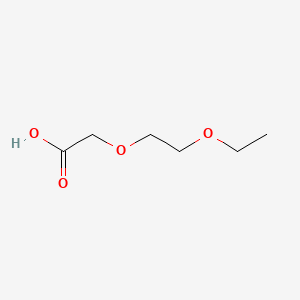
(2-Ethoxyethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Ethoxyethoxy)acetic acid can be synthesized through the reaction of ethylene glycol monoethyl ether with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of ethylene glycol monoethyl ether with chloroacetic acid in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are commonly used.
Major Products Formed:
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxyethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Industry: this compound is used in the production of polymers, resins, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of (2-Ethoxyethoxy)acetic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of different metabolites. The compound can also interact with cellular receptors, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- Glycolic acid ethoxylate lauryl ether
- 2-(2-Ethoxyethoxy)ethanol
- 2-(2-Ethoxyethoxy)ethyl acetate
Comparison: (2-Ethoxyethoxy)acetic acid is unique due to its specific structure, which imparts distinct chemical properties. Compared to glycolic acid ethoxylate lauryl ether, it has a different functional group that influences its reactivity and applications. Similarly, while 2-(2-Ethoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethyl acetate share some structural similarities, their chemical behavior and uses differ significantly .
Eigenschaften
CAS-Nummer |
220622-96-8 |
|---|---|
Molekularformel |
C43H94O8 |
Molekulargewicht |
739.2 g/mol |
IUPAC-Name |
dodecan-1-ol;ethane-1,2-diol;2-hydroxyacetic acid;tetradecan-1-ol;tridecan-1-ol |
InChI |
InChI=1S/C14H30O.C13H28O.C12H26O.C2H4O3.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2-3-4-5-6-7-8-9-10-11-12-13;3-1-2(4)5;3-1-2-4/h15H,2-14H2,1H3;14H,2-13H2,1H3;13H,2-12H2,1H3;3H,1H2,(H,4,5);3-4H,1-2H2 |
InChI-Schlüssel |
KQSLVJFTAGAPJL-UHFFFAOYSA-N |
SMILES |
CCOCCOCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCO.CCCCCCCCCCCCCO.CCCCCCCCCCCCO.C(CO)O.C(C(=O)O)O |
Physikalische Beschreibung |
DryPowder |
Verwandte CAS-Nummern |
220622-96-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















